1-[(1-Hydroxycyclohexyl)methyl]pyrrolidin-3-ol
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Overview
Description
1-[(1-Hydroxycyclohexyl)methyl]pyrrolidin-3-ol is a chemical compound characterized by a cyclohexyl group attached to a pyrrolidin-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Hydroxycyclohexyl)methyl]pyrrolidin-3-ol typically involves the following steps:
Formation of the cyclohexyl moiety: This can be achieved through the hydrogenation of cyclohexanone.
Attachment of the pyrrolidin-3-ol group: This step involves the reaction of the cyclohexyl moiety with pyrrolidin-3-ol under specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation and subsequent reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Hydroxycyclohexyl)methyl]pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohol derivatives.
Scientific Research Applications
1-[(1-Hydroxycyclohexyl)methyl]pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(1-Hydroxycyclohexyl)methyl]pyrrolidin-3-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-Hydroxycyclohexyl phenyl ketone
- Cyclohexylmethylamine
- Pyrrolidin-3-ol derivatives
Uniqueness: 1-[(1-Hydroxycyclohexyl)methyl]pyrrolidin-3-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-[(1-hydroxycyclohexyl)methyl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c13-10-4-7-12(8-10)9-11(14)5-2-1-3-6-11/h10,13-14H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQSQDDTGQMKLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN2CCC(C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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